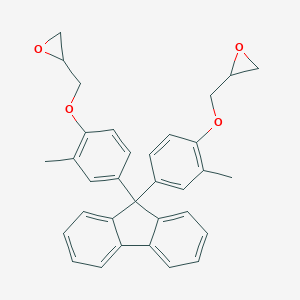

2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane)

Beschreibung

Eigenschaften

IUPAC Name |

2-[[2-methyl-4-[9-[3-methyl-4-(oxiran-2-ylmethoxy)phenyl]fluoren-9-yl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O4/c1-21-15-23(11-13-31(21)36-19-25-17-34-25)33(24-12-14-32(22(2)16-24)37-20-26-18-35-26)29-9-5-3-7-27(29)28-8-4-6-10-30(28)33/h3-16,25-26H,17-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXGZTBEQZOCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OCC6CO6)C)OCC7CO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603145 | |

| Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(2-methyl-4,1-phenylene)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114205-89-9 | |

| Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(2-methyl-4,1-phenylene)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation

Reacting fluorene with 2-methylphenol derivatives in the presence of Lewis acids (e.g., ) under anhydrous conditions. This method, however, risks over-alkylation and requires rigorous purification.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 9,9-dibromofluorene and 2-methyl-4-methoxyphenylboronic acid, followed by demethylation using . This route offers better regiocontrol but demands inert atmosphere handling.

Glycidylation Strategies

The diol undergoes glycidylation to install oxirane moieties. Three predominant methods emerge from patent analyses:

Epichlorohydrin-Mediated Glycidylation

Procedure :

-

The diol reacts with excess epichlorohydrin in a polar aprotic solvent (e.g., DMF) under basic conditions (NaOH or KOH).

-

Epoxide formation occurs via dehydrohalogenation at 50–80°C for 12–24 hours.

Key Parameters :

-

Molar Ratio : 1:2.2 (diol:epichlorohydrin) to minimize oligomerization.

-

Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction homogeneity.

Challenges :

Fluoride-Catalyzed Epoxy Transfer

Adapted from US6087512A, this method employs glycidyl sulfonates (e.g., glycidyl m-nitrobenzenesulfonate) and cesium fluoride (CsF) in tetrahydrofuran (THF):

Steps :

-

Dissolve the diol in THF at 0°C under .

-

Add CsF (1.5–2.0 equiv) and glycidyl sulfonate (2.1 equiv).

-

Stir for 12–40 hours at 0–25°C.

Advantages :

Mechanistic Insight :

Fluoride ions act as mild bases, displacing sulfonate leaving groups without hydrolyzing epoxides.

Diepoxide Polymerization Control

US7678872B2 describes diepoxide synthesis for water-soluble polymers, applicable to the target compound:

Conditions :

-

Solvent : Dipropylene glycol methyl ether (DPM) at 100–150°C.

-

Catalyst : (0.1–1.0 wt%).

-

Stoichiometry : Amine hydrogen-to-epoxide ratio of 1.05:1 to limit branching.

Outcome :

-

High-molecular-weight polymers are avoided by controlling reaction time (<6 hours) and temperature.

-

The product is isolated via precipitation in hexane, yielding 78–85%.

Comparative Analysis of Methods

| Parameter | Epichlorohydrin | Fluoride-Catalyzed | Polymerization Control |

|---|---|---|---|

| Yield | 65–75% | 85–92% | 78–85% |

| Purity | Moderate | High | High |

| Byproducts | Chlorohydrins | Sulfonate esters | Oligomers |

| Optical Control | N/A | Excellent | N/A |

| Scalability | Industrial | Lab-scale | Pilot-scale |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The epoxide groups can be oxidized to form diols.

Reduction: : The compound can be reduced to remove oxygen atoms, resulting in different structural isomers.

Substitution: : The phenylene rings can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Nucleophiles such as amines or halides can be used, often in the presence of a base.

Major Products Formed

Diols: : Resulting from the oxidation of epoxide groups.

Reduced Isomers: : Formed by the reduction of the compound.

Substituted Derivatives: : Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

-

Photosensitive Resins :

- The compound is utilized in the formulation of high refractive index photosensitive resins. These materials are essential in photolithography processes used in semiconductor manufacturing and microfabrication technologies. The epoxide groups allow for cross-linking upon exposure to light, enhancing the mechanical properties of the resulting materials.

-

Optoelectronic Devices :

- Due to its fluorene core, the compound exhibits promising optical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films with good charge transport properties is particularly advantageous for these applications .

Applications in Organic Synthesis

-

Building Block for Complex Molecules :

- The presence of epoxide groups makes this compound a versatile intermediate for synthesizing more complex organic molecules. It can participate in various chemical reactions such as ring-opening polymerization and nucleophilic substitutions.

-

Synthesis of Functionalized Derivatives :

- The compound can be modified to create derivatives with specific functionalities, which can be used in drug development or as catalysts in organic reactions. For example, the oxidation of the epoxide groups can yield diols that serve as precursors for further transformations.

Potential Biomedical Applications

- Drug Delivery Systems :

- Anticancer Research :

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with cell membranes through its epoxide groups, facilitating the transport of therapeutic agents into cells. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane)

- CAS No.: 47758-37-2

- Molecular Formula : C₃₁H₂₆O₄

- Molecular Weight : 462.55 g/mol

- Structure : Features a fluorene core (9H-fluorene-9,9-diyl) symmetrically substituted with two methylphenylene groups connected via oxymethylene linkers to oxirane (epoxide) rings.

Physical Properties :

- Appearance : White to off-white crystalline powder .

- Melting Point : 153°C .

- Boiling Point : Predicted 603.6±55.0°C .

- Density : 1.271 g/cm³ .

- Storage : -20°C under inert conditions .

Table 1: Structural and Functional Comparison

Key Differences and Research Findings :

Structural Complexity: The target compound’s fluorene core provides rigidity and planar aromaticity, enhancing thermal stability compared to bisphenol-based analogs like Bisphenol F diglycidyl ether . Methyl groups on the phenylene rings (2-methyl substitution) improve solubility in non-polar solvents compared to non-methylated analogs .

Thermal and Chemical Stability: Fluorene derivatives exhibit higher thermal decomposition temperatures (>300°C) than bisphenol-based epoxides due to restricted molecular motion . The oxirane groups in the target compound show comparable reactivity to other glycidyl ethers but require controlled storage (-20°C) to prevent premature polymerization .

Applications: Liquid Crystals: The fluorene backbone aligns with the planar requirements of LCDs, unlike linear bisphenol derivatives . Epoxy Resins: While Bisphenol F diglycidyl ether (MW 312.36) is standard in adhesives, the target compound’s higher molecular weight and rigidity make it suitable for specialty resins requiring dimensional stability .

Synthesis Challenges: Introducing methyl groups to the phenylene rings requires precise Friedel-Crafts alkylation or Suzuki coupling, increasing synthesis complexity compared to simpler bisphenol epoxides .

The target compound’s higher purity (>95%) and specialized applications may mitigate exposure concerns .

Biologische Aktivität

The compound 2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) (CAS No. 114205-89-9) is a complex organic molecule notable for its unique structure and potential biological applications. This article delves into its biological activity, synthesizing findings from various studies and reports.

Chemical Structure and Properties

This compound features a fluorene core with multiple oxirane (epoxide) groups, enhancing its reactivity and potential utility in medicinal chemistry. The molecular formula is , with a molecular weight of approximately 490.59 g/mol .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several areas of interest:

- Antioxidant Properties : Epoxide groups in organic compounds often exhibit antioxidant activities. Studies indicate that similar compounds can scavenge free radicals, thereby contributing to cellular protection against oxidative stress.

- Anticancer Activity : Some derivatives of fluorene and epoxide compounds have shown promise in anticancer applications by inducing apoptosis in cancer cells. The structural characteristics of this compound may enhance its interaction with cellular targets involved in cancer progression .

- Antimicrobial Effects : Certain fluorene derivatives have demonstrated antimicrobial properties against various pathogens. The presence of oxirane groups may contribute to this activity by disrupting microbial cell membranes .

1. Antioxidant Activity

A study evaluated the antioxidant potential of epoxide-containing compounds similar to 2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane). The results indicated significant free radical scavenging activity, suggesting that such compounds could be developed as therapeutic agents for oxidative stress-related diseases.

2. Anticancer Studies

Research involving fluorene derivatives has demonstrated their ability to inhibit tumor growth in vitro. For instance, a derivative with a similar structure was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways . This suggests that 2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) may possess similar properties.

3. Antimicrobial Properties

A comparative study on various fluorene-based compounds revealed that some exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the role of structural features in enhancing membrane permeability and disrupting bacterial cell integrity .

Data Table: Summary of Biological Activities

Q & A

Q. How can synthesis conditions for this compound be optimized to maximize epoxy group reactivity?

Methodological Answer: Optimization involves adjusting reaction parameters during the synthesis of the bis(oxirane) derivative. Key steps include:

- Temperature Control : Maintain temperatures between 50–80°C during epoxidation to prevent premature ring-opening .

- pH Monitoring : Use alkaline conditions (pH 10–12) for efficient dehydrohalogenation during cyclization .

- Stoichiometric Ratios : Ensure a 2:1 molar ratio of chloromethyl precursor to sodium hydroxide to minimize side reactions .

- Purification : Employ column chromatography (e.g., silica gel, chloroform/methanol gradient) to isolate high-purity product .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of epoxy groups (δ 3.1–3.5 ppm for oxirane protons) and fluorene backbone aromaticity .

- FTIR : Identify epoxy C-O-C stretching vibrations at ~910 cm .

- GC-MS : Quantify purity (>98%) and detect low-molecular-weight impurities .

- Elemental Analysis : Verify stoichiometric ratios of C, H, and O .

Q. How does the fluorene backbone influence thermal stability in polymer composites?

Methodological Answer: The rigid fluorene structure enhances thermal stability by reducing chain mobility. To evaluate:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically >300°C for fluorene-based epoxies) .

- Dynamic Mechanical Analysis (DMA) : Assess glass transition temperature () shifts in crosslinked polymers .

- Compare with non-fluorene analogs to isolate backbone contributions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of epoxy groups with nucleophiles in crosslinking reactions?

Methodological Answer: The epoxy ring’s strain drives nucleophilic attack. Experimental approaches include:

- Kinetic Studies : Monitor reaction rates with amines/thiols under varying temperatures to determine activation energy .

- Computational Modeling : Use DFT calculations to map transition states and electron density distribution in oxirane rings .

- In Situ FTIR : Track epoxy ring-opening via disappearance of ~910 cm peak during curing .

Q. How can degradation pathways of fluorene-based epoxy networks be analyzed under hydrolytic stress?

Methodological Answer:

- Accelerated Aging : Immerse cured polymers in aqueous solutions (pH 3–10) at 60°C for 1–4 weeks .

- Mass Loss/Gain : Measure water absorption and hydrolytic degradation via gravimetry.

- Chromatography : Identify leached degradation products (e.g., diols) via HPLC .

- Mechanical Testing : Correlate tensile strength loss with hydrolysis extent .

Q. What strategies mitigate phase separation in blends with non-polar polymers?

Methodological Answer:

- Compatibilizers : Introduce block copolymers (e.g., PEG-PPO-PEG) to improve interfacial adhesion .

- Reactive Blending : Functionalize non-polar polymers with maleic anhydride for covalent bonding with epoxy groups .

- Morphology Analysis : Use SEM/SAXS to optimize processing conditions (e.g., shear rate, temperature) .

Contradictions and Gaps in Literature

- Synthesis Scalability : emphasizes batch reactors, while suggests column-free purification for gram-scale synthesis. Researchers should validate scalability based on target application .

- Toxicity Data : Limited GHS classification exists for this compound (). Preliminary cytotoxicity assays (e.g., MTT on C6 glioma cells) are recommended before biomedical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.